molecular formula C30H22BrN B1589286 N-(4-Bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine CAS No. 499128-71-1

N-(4-Bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine

Cat. No. B1589286
CAS RN: 499128-71-1
M. Wt: 476.4 g/mol
InChI Key: BTFIECQCKYNJTN-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine, also known as 4-BPBPA, is a versatile compound with a variety of applications in research and industry. It is a white, crystalline solid with a molecular weight of 477.35 g/mol and a melting point of 93-95°C. 4-BPBPA is a highly polar compound, making it an excellent solvent for a wide range of organic molecules. It is also highly soluble in both water and organic solvents, making it a useful tool for applications such as extraction and chromatography.

Scientific Research Applications

Polymerization Catalysts

N-(4-Bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine serves as a precursor or catalyst in polymerization processes. Its derivatives have been employed in the synthesis of polymers with potential applications in optoelectronic devices. For instance, the polymerization of 4-bromo-4′-ethynyl biphenyl using palladium salts highlights the use of related compounds in producing polymers with reasonable thermal stability, which are predominantly insoluble materials (Trumbo & Marvel, 1987).

Amination Reactions

The compound has also found utility in amination reactions of aryl halides with nitrogen-containing reagents, mediated by palladium/imidazolium salt systems. These reactions are crucial for the synthesis of benzophenone imines and primary amines, demonstrating the role of related compounds in facilitating complex organic syntheses (Grasa, Viciu, Huang, & Nolan, 2001).

Synthesis of Optoelectronic Materials

N-(4-Bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine and its derivatives are instrumental in the development of materials for optoelectronic applications. The synthesis of N,N-Diarylthiophen-2-amine units, for example, is of great interest for creating optoelectronic devices, showcasing the relevance of such compounds in advancing materials science for technology applications (Chmovzh & Rakitin, 2021).

Catalysis in Coupling Reactions

This compound is also key in catalyzing various coupling reactions, including Heck, Suzuki, and Sonogashira-Hagihara couplings, as well as amination reactions. The bis(pyrimidine)-based palladium catalysts, derived from N,N-bis(pyrimid-2-yl)amine, underscore the compound's utility in facilitating a broad range of chemical transformations, essential for synthesizing complex organic molecules (Buchmeiser, Schareina, Kempe, & Wurst, 2001).

properties

IUPAC Name

N-(4-bromophenyl)-4-phenyl-N-(4-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22BrN/c31-27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFIECQCKYNJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466389
Record name N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

CAS RN

499128-71-1
Record name N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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